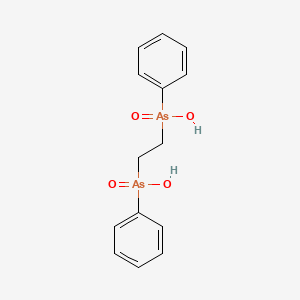

Ethane-1,2-diylbis(phenylarsinic acid)

Description

Ethane-1,2-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by an ethane-1,2-diyl backbone (-CH₂-CH₂-) bridged by two phenylarsinic acid groups.

Properties

CAS No. |

20717-68-4 |

|---|---|

Molecular Formula |

C14H16As2O4 |

Molecular Weight |

398.12 g/mol |

IUPAC Name |

2-[hydroxy(phenyl)arsoryl]ethyl-phenylarsinic acid |

InChI |

InChI=1S/C14H16As2O4/c17-15(18,13-7-3-1-4-8-13)11-12-16(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20) |

InChI Key |

NUUNLHVUMYOIDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(CC[As](=O)(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by phenylarsinic acid groups. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of ethane-1,2-diylbis(phenylarsinic acid) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.

Scientific Research Applications

Ethane-1,2-diylbis(phenylarsinic acid) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and coordination polymers.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

Medicine: Research explores its use in drug development and as a diagnostic agent.

Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethane-1,2-diylbis(phenylarsinic acid) involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethane-1,2-diyl motif serves as a versatile scaffold in coordination chemistry, materials science, and drug design. Below is a detailed comparison of Ethane-1,2-diylbis(phenylarsinic acid) with analogous compounds, highlighting structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Ethane-1,2-diyl Derivatives

*Molecular formulas are simplified for clarity; full stoichiometry may vary.

Key Findings from Comparative Analysis:

Toxicity and Reactivity :

- Arsenic-containing derivatives (e.g., Ethane-1,2-diylbis(phenylarsinic acid)) may exhibit higher toxicity compared to phosphorus or sulfur analogs, limiting biomedical use but favoring specialized coordination chemistry applications .

- Phosphinic acid derivatives (e.g., Ethane-1,2-diylbis(methyl-phosphinic acid)) show robust hydrogen-bonding networks, enhancing crystallinity and stability in solid-state structures .

Biological Activity: Bis-cyanoacrylamide derivatives derived from N,N′-ethane-1,2-diylbis(2-cyanoacetamide) demonstrate significant antimicrobial and anticancer activity, with IC₅₀ values comparable to reference drugs like vinblastine . Schiff base ligands with ethane-1,2-diylbis(azanediyl) groups form stable metal complexes (e.g., Co(II), Cu(II)) with octahedral geometries, showing enhanced bioactivity due to chelation effects .

Coordination Chemistry: Sulfur- and phosphorus-containing analogs (e.g., sulfanediyl, dimethylphosphine) facilitate diverse metal-ligand interactions, enabling applications in catalysis and materials science .

Structural isomerism :

- Ethambutol derivatives (e.g., Related Compound A) underscore how stereochemistry (R/S configurations) in ethane-1,2-diylbis(azanediyl) systems critically influences biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.